tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate: is an organic compound with the molecular formula C14H30N2O2 It is a derivative of β-alanine and is characterized by the presence of a tert-butyl ester group and a diethylamino propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate typically involves the esterification of β-alanine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate β-alanine ester, which is then reacted with 3-(diethylamino)propylamine to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene, with the use of a dehydrating agent like molecular sieves to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where nucleophiles such as halides or alkoxides replace the diethylamino substituent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Its ability to undergo various chemical transformations makes it a versatile tool for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino propyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate
- tert-Butyl 3-{[3-(methylamino)propyl]amino}propanoate
- tert-Butyl 3-{[3-(ethylamino)propyl]amino}propanoate
Comparison: tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties compared to its analogs with dimethylamino, methylamino, or ethylamino groups. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[3-(diethylamino)propylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-6-16(7-2)12-8-10-15-11-9-13(17)18-14(3,4)5/h15H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECRJWTZXAXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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